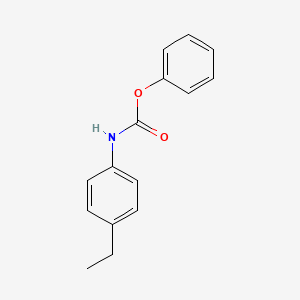

phenyl N-(4-ethylphenyl)carbamate

Description

Properties

IUPAC Name |

phenyl N-(4-ethylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-12-8-10-13(11-9-12)16-15(17)18-14-6-4-3-5-7-14/h3-11H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVHWPCANOWEFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Scientific Research Applications

1. Biological Activity

Research has indicated that phenyl N-(4-ethylphenyl)carbamate exhibits potential biological activities, including:

- Anticholinesterase Activity : Similar to other phenyl carbamates, this compound may inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Properties : Studies suggest that derivatives of phenyl carbamates can demonstrate antimicrobial activity. This property could be explored for developing new antimicrobial agents.

2. Pharmaceutical Applications

The compound has potential pharmaceutical applications due to its structural similarity to known drugs. For instance, it may serve as a lead compound for developing new medications targeting neurological disorders or other conditions where cholinergic modulation is beneficial .

3. Industrial Uses

In industrial chemistry, this compound can be utilized as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation and substitution reactions, which are essential in producing polymers and other materials.

Case Studies

Case Study 1: Anticholinesterase Inhibition

A study investigated the efficacy of several carbamate derivatives, including this compound, in inhibiting AChE. The results indicated that certain derivatives exhibited significant inhibition compared to established drugs like rivastigmine. This finding highlights the potential of these compounds in treating conditions characterized by cholinergic deficits .

Case Study 2: Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial properties of phenyl carbamates against various bacterial strains. The findings suggested that specific substitutions on the phenyl ring could enhance antimicrobial activity, paving the way for developing new antibiotics based on this scaffold.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Biological Activity | Potential AChE inhibition; antimicrobial properties |

| Pharmaceutical Development | Lead compound for drugs targeting neurodegenerative diseases |

| Industrial Chemistry | Intermediate for synthesizing complex organic molecules; used in polymer production |

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of phenyl N-(4-ethylphenyl)carbamate occurs under acidic or alkaline conditions, cleaving the carbamate bond to yield aromatic amines and phenolic compounds.

Key Findings:

-

Acidic Hydrolysis:

In 1M HCl at 80°C, the carbamate hydrolyzes to produce 4-ethylaniline and phenyl carbonate as intermediates, which further decompose to phenol and CO₂ . -

Alkaline Hydrolysis:

In 0.1M NaOH at room temperature, hydrolysis proceeds via nucleophilic attack by hydroxide ions, forming 4-ethylaniline and sodium phenoxide .

Table 1: Hydrolysis Conditions and Products

| Condition | Temperature | Time | Primary Products | Yield (%) | Source |

|---|---|---|---|---|---|

| 1M HCl | 80°C | 2–4 h | 4-ethylaniline, phenol, CO₂ | 85–92 | |

| 0.1M NaOH | 25°C | 0.5–1 h | 4-ethylaniline, sodium phenoxide | 78–88 |

Nucleophilic Substitution Reactions

The carbamate group undergoes substitution with nucleophiles such as amines, hydrazines, and thiols.

Key Findings:

-

Reaction with Amines:

this compound reacts with primary amines (e.g., benzylamine) in anhydrous THF to form unsymmetrical ureas . -

Reaction with Hydrazine:

In ethanol under reflux, hydrazine substitutes the phenyloxy group, yielding 4-ethylphenyl semicarbazide .

Table 2: Substitution Reactions

| Nucleophile | Solvent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Benzylamine | THF | RT, 6–12 h | N-Benzyl-N'-(4-ethylphenyl)urea | 60–75 | |

| Hydrazine | Ethanol | Reflux, 1–2 h | 4-Ethylphenyl semicarbazide | 70–82 |

Stability Under Oxidative Conditions

This compound exhibits resistance to oxidation. In the presence of H₂O₂ or KMnO₄ at 25°C, no significant degradation occurs over 24 hours . This stability is attributed to the electron-withdrawing carbamate group, which deactivates the aromatic ring toward electrophilic attack .

Enzymatic Interactions

While not a direct chemical reaction, the compound interacts with cholinesterases. It acts as a pseudo-irreversible inhibitor by carbamylating the enzyme’s active site . This property is leveraged in medicinal chemistry for designing enzyme-targeted therapeutics .

Comparative Reactivity with Analogues

The ethyl group on the phenyl ring enhances electron density, making the carbamate less reactive toward nucleophiles compared to nitro- or chloro-substituted analogues .

Table 3: Reactivity Comparison

| Substituent on Phenyl Ring | Hydrolysis Rate (Relative to H) | Substitution Yield (%) | Source |

|---|---|---|---|

| 4-Ethyl | 1.0 | 60–75 | |

| 4-Nitro | 3.2 | 85–90 | |

| 4-Chloro | 2.1 | 75–80 |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in the substituent at the para position of the phenyl ring. These variations significantly impact physicochemical properties such as lipophilicity (log P), solubility, and crystal packing.

Table 1: Physicochemical Comparison of Selected Carbamates

*Lipophilicity (log P) values are estimated based on HPLC data from analogous compounds.

Key Observations:

- Electron-Withdrawing Groups (e.g., nitro, chloro) : Lower log P but improve stability via resonance or inductive effects. The nitro derivative in exhibits strong hydrogen bonding, influencing crystal packing.

- Hydroxyl Groups : Significantly reduce log P due to hydrogen-bonding capacity, as seen in .

Crystallographic and Conformational Analysis

Crystal structures reveal how substituents dictate molecular conformation and intermolecular interactions:

- Phenyl N-(4-nitrophenyl)carbamate : Forms layered structures via N—H⋯O and C—H⋯O interactions, with a dihedral angle of 61.77° between aromatic rings.

- Phenyl N-(4-fluorophenyl)carbamate : Exhibits two independent molecules per asymmetric unit, linked by intramolecular N—H⋯O bonds. The fluorophenyl ring introduces electronegativity but minimal steric hindrance.

- 2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate : Displays disorder in the cyclohexene ring and stabilization via N—H⋯O hydrogen bonds.

Preparation Methods

Reductive Amination and Nucleophilic Substitution (WO2007014973A2)

This method resolves enantiomers early in the synthesis:

-

Intermediate Synthesis : (S)-3-(1-dimethylaminoethyl)phenol is prepared via reductive amination of 3-hydroxyacetophenone with methylamine.

-

Carbamate Formation : The intermediate reacts with phenyl carbamoyl chloride in THF using triethylamine as a base.

-

Purification : Crystallization from hexane/ethyl acetate yields enantiopure this compound.

Advantages :

Aminoalkyl Carbamate Synthesis (US7884121B2)

Focused on aminoalkyl derivatives, this patent’s principles apply to 4-ethylphenyl variants:

-

Alkylation : 4-Ethylaniline is treated with ethylene carbonate to install a hydroxyethyl group.

-

Carbamoylation : The resulting amino alcohol reacts with phenyl chloroformate in dichloromethane.

-

Isolation : Silica gel chromatography removes byproducts, yielding the target compound.

Comparative Analysis of Synthesis Methods

| Method | Reagents | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Phenyl Chloroformate | 4-Ethylaniline, THF | RT, Ar atmosphere | 70–85% | >95% | Lab-scale |

| ZnCl₂-Catalyzed | 4-Ethylphenol, ZnCl₂ | 110°C, toluene | 72–78% | 90–93% | Moderate |

| Patent (WO2007014973A2) | Enantiopure intermediate | THF, Et₃N | 82–88% | >99% | Industrial |

Critical Evaluation :

-

Efficiency : The phenyl chloroformate method offers simplicity and high yields but requires anhydrous conditions.

-

Catalytic Approach : ZnCl₂ reduces reagent costs but demands higher temperatures and longer reaction times.

-

Industrial Viability : Patent methods prioritize enantiopurity and scalability, albeit with complex workflows .

Q & A

Q. What are the recommended synthetic methodologies for phenyl N-(4-ethylphenyl)carbamate in academic settings?

this compound can be synthesized via carbamate-forming reactions using catalysts or nucleophilic substitution. A common approach involves reacting 4-ethylphenyl isocyanate with phenol derivatives under controlled conditions. For example:

- Hydrotalcite-derived catalysts : Zn/Al/Ce mixed oxides (derived from hydrotalcite precursors) enable efficient carbamate synthesis under mild conditions, minimizing side reactions .

- Trichloroacetimidate intermediates : Similar carbamates are synthesized via trichloroacetimidate activation, yielding high-purity products after column chromatography .

| Method | Conditions | Key Advantages |

|---|---|---|

| Zn/Al/Ce catalysis | Solvent-free, 80–100°C, 6–12 hrs | High yield, eco-friendly |

| Trichloroacetimidate route | Dichloromethane, RT, 24 hrs | High regioselectivity |

Q. How can the structural properties of this compound be characterized?

Structural elucidation requires a combination of analytical techniques:

- X-ray crystallography : Use SHELX for refinement and ORTEP-III for 3D visualization to confirm bond lengths and angles .

- Spectroscopy : Compare NMR (¹H/¹³C) and IR data with computational predictions to validate functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight and fragmentation patterns .

Q. What are the potential applications of this compound in medicinal chemistry?

The compound’s carbamate group and ethylphenyl substituent make it a candidate for:

- Enzyme inhibition : The carbamate moiety may interact with serine hydrolases or proteases, analogous to approved drugs .

- Drug precursor : Its stability under physiological conditions (e.g., metabolic resistance) can be tested via in vitro assays using liver microsomes .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data during structural validation?

Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts) can arise from solvent effects or dynamic conformations. Strategies include:

Q. What computational methods are suitable for modeling the reactivity of this compound?

- Density Functional Theory (DFT) : Calculate reaction pathways for hydrolysis or nucleophilic substitution, focusing on transition states .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina, parameterizing the carbamate group’s electrophilicity .

Q. How can solubility challenges in biological assays be addressed?

this compound’s hydrophobicity requires formulation optimization:

- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for in vitro assays .

- Nanoemulsions : Encapsulate the compound in lipid-based carriers to enhance aqueous dispersion .

| Formulation | Solubility (mg/mL) | Stability |

|---|---|---|

| DMSO/PBS (1:9) | 0.5–1.0 | >24 hrs at 4°C |

| Liposomal dispersion | 2.5–3.0 | >72 hrs at 25°C |

Q. What protocols ensure safe handling of this compound in the lab?

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .

- Waste disposal : Neutralize residual compound with 10% NaOH before incineration .

Data Contradiction Analysis

Example : Conflicting reports on catalytic efficiency in synthesis.

- Resolution : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies. For instance, Zn/Al/Ce catalysts show higher yields in solvent-free systems than imidazole-based methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.